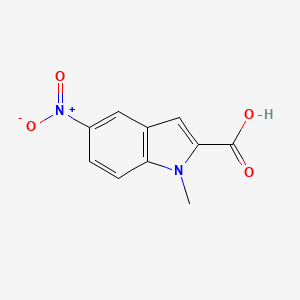

1-methyl-5-nitro-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-nitroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-11-8-3-2-7(12(15)16)4-6(8)5-9(11)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQPCRXWJLFPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499760 | |

| Record name | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71056-94-5 | |

| Record name | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-nitro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic Acid

Introduction

This compound is a crucial intermediate in the synthesis of various biologically active compounds. Its indole scaffold, substituted with a nitro group and a carboxylic acid, provides a versatile platform for further chemical modifications, making it a valuable building block for drug discovery and development professionals. This guide provides a detailed, authoritative overview of the primary synthetic route to this compound, focusing on the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Primary Synthetic Pathway: N-Methylation of a Precursor

The most direct and commonly employed method for the involves the N-methylation of an appropriate 5-nitroindole-2-carboxylate ester, followed by hydrolysis of the ester group. This approach is favored for its efficiency and the commercial availability of the starting materials.

Mechanistic Considerations

The core of this synthesis lies in the deprotonation of the indole nitrogen, followed by a nucleophilic substitution reaction. The indole nitrogen is weakly acidic and requires a strong base to be deprotonated, forming a nucleophilic indolide anion. Sodium hydride (NaH) is an excellent choice for this purpose as it is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction forward.[1][2] The resulting indolide anion then acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in an SN2 reaction to form the N-methylated indole.

An interesting and efficient aspect of the described protocol is the in-situ hydrolysis of the ethyl ester. While the primary reaction is the N-methylation, the presence of water during the workup, followed by acidification, leads to the cleavage of the ester to the desired carboxylic acid.[1]

Experimental Protocol

This protocol is adapted from a procedure detailed in patent literature and chemical databases.[1]

Reaction: 5-nitro-1H-indole-2-carboxylic acid ethyl ester + CH₃I → this compound

Materials and Reagents:

-

5-Nitro-1H-indole-2-carboxylic acid ethyl ester

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

n-Heptane

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol) in anhydrous DMF (2 mL).

-

Add sodium hydride (1.4 mmol, 1.4 equivalents) as a 60% dispersion in mineral oil.

-

Stir the resulting suspension at room temperature for approximately 10-20 minutes. The evolution of hydrogen gas should be observed as the indole nitrogen is deprotonated.

-

N-Methylation: Cool the reaction mixture in an ice bath. Add iodomethane (1.2 mmol, 1.2 equivalents) dropwise, ensuring the temperature remains low.

-

Allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: Quench the reaction by carefully adding water (2 mL).

-

Wash the aqueous mixture with ethyl acetate (3 x 1 mL) to remove any non-polar impurities.

-

Acidification and Extraction: Acidify the aqueous layer to a pH of 1 using concentrated HCl. A white precipitate of the carboxylic acid should form.

-

Extract the product with ethyl acetate (3 x 1 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be further purified by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Nitro-1H-indole-2-carboxylic acid ethyl ester | [1] |

| Product | This compound | [1] |

| Yield | 45% | [1] |

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Alternative Synthetic Strategies

While the N-methylation of a pre-existing 5-nitroindole is the most direct route, other multi-step syntheses are possible, typically involving the construction of the indole ring system followed by functional group manipulations.

One such approach involves the nitration of an indole-2-carboxylate precursor. For instance, methyl 1-acetylindoline-2-carboxylate can be nitrated to introduce the 5-nitro group, followed by dehydrogenation to re-form the indole ring.[3][4] This would then require N-methylation and subsequent hydrolysis of the methyl ester to yield the final product. This route is considerably longer but may be useful if the specific starting materials for the direct N-methylation are unavailable.

The Fischer indole synthesis is another classical method for preparing indole derivatives.[4] In principle, the 4-nitrophenylhydrazone of ethyl pyruvate could be cyclized to form ethyl 5-nitroindole-2-carboxylate, which could then be N-methylated and hydrolyzed as described in the primary route.

Conclusion

The is most efficiently achieved through the N-methylation of 5-nitro-1H-indole-2-carboxylic acid ethyl ester, followed by in-situ hydrolysis. This method is robust, well-documented, and utilizes readily available reagents. Understanding the underlying principles of indole nitrogen deprotonation and nucleophilic substitution is key to successfully executing this synthesis. For researchers and drug development professionals, this compound serves as a valuable and versatile intermediate for the creation of novel therapeutic agents.

References

-

Lavrenov, S. N., et al. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Russian Journal of Organic Chemistry, 2002, 38(3), 415-418. Available from: [Link]

-

Kaur, H., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 2020, 15(15), 1421-1433. Available from: [Link]

-

ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. Available from: [Link]

Sources

1-methyl-5-nitro-1H-indole-2-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Introduction

This compound is a heterocyclic organic compound featuring a substituted indole core. The structure is characterized by three key functional modifications to the parent indole-2-carboxylic acid scaffold: an N-methylation at position 1, a nitro group (-NO₂) at position 5, and a carboxylic acid (-COOH) at position 2. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the indole ring system, while the carboxylic acid provides a handle for further chemical derivatization, such as amide or ester formation.

This combination of features makes it a valuable building block in medicinal chemistry and materials science. The broader family of nitroindole carboxylic acids has been investigated for various biological activities, including as enzyme inhibitors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization for researchers and scientists in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structural formula of this compound is C₁₀H₈N₂O₄.[2][3] The molecule consists of a bicyclic indole ring system where the pyrrole nitrogen is methylated. A strongly electron-withdrawing nitro group is attached to the C5 position of the benzene ring, and a carboxylic acid group is present at the C2 position of thepyrrole ring.

Physicochemical Data Summary

The fundamental physicochemical properties of the compound are summarized in the table below. These properties are essential for its handling, purification, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 71056-94-5 | [2] |

| Molecular Formula | C₁₀H₈N₂O₄ | [2][3] |

| Molecular Weight | 220.18 g/mol | [2][3] |

| Appearance | White to yellow precipitate/solid (inferred) | [2] |

| Solubility | Soluble in ethyl acetate (EtOAc) and Dimethyl sulfoxide (DMSO) | [2] |

| Monoisotopic Mass | 220.0484 Da | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 5-nitro-1H-indole-2-carboxylic acid ethyl ester.[2] This process involves deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.

Synthetic Pathway Overview

The key transformation is the selective methylation of the nitrogen at the 1-position of the indole ring. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the N-H of the indole precursor. This step is critical as it generates the highly nucleophilic indole anion. The subsequent addition of an electrophilic methyl source, such as iodomethane (methyl iodide), results in the formation of the N-C bond. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) to ensure the solubility of the reactants and facilitate the reaction. A simultaneous hydrolysis of the ethyl ester to the carboxylic acid occurs, which is finalized by an acidic workup.[2]

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[2]

Step 1: Deprotonation

-

Dissolve 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol, 234 mg) in DMF (2 ml).

-

Add Sodium Hydride (NaH) (1.4 mmol, 32 mg) as a suspension.

-

Stir the mixture at room temperature for approximately 10 minutes. The formation of the sodium salt of the indole can be observed.

Step 2: N-Methylation

-

Add Iodomethane (1.2 mmol, 170 mg) dropwise to the reaction mixture.

-

Allow the solution to stir for 1 hour at room temperature to ensure complete methylation.

Step 3: Workup and Purification

-

Quench the reaction by adding H₂O (2 ml).

-

Wash the aqueous mixture with EtOAc (3 x 1 ml) to remove organic impurities.

-

Acidify the aqueous layer to a pH of 1 using concentrated HCl. This protonates the carboxylate, leading to the formation of a white precipitate.

-

Extract the product from the acidified aqueous layer using EtOAc (3 x 1 ml).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the title compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence for the structure. The reported chemical shifts in DMSO-d₆ are as follows:[2]

-

δ 4.10 (s, 3H): This singlet corresponds to the three protons of the methyl group attached to the indole nitrogen (N-CH₃). Its integration value of 3H confirms the presence of the methyl group.

-

δ 7.52 (s, 1H): This singlet is assigned to the proton at the C3 position of the indole ring.

-

δ 7.81 (d, 1H): This doublet corresponds to the proton at the C7 position, adjacent to the N-methylated pyrrole ring.

-

δ 8.16-8.20 (m, 1H): This multiplet arises from the proton at the C6 position, which is coupled to both the C7 and C4 protons.

-

δ 8.74 (d, 1H): This downfield doublet is assigned to the proton at the C4 position, which is strongly deshielded by the adjacent electron-withdrawing nitro group.

¹³C NMR Spectroscopy

-

Carboxyl Carbon (-COOH): Expected to appear in the downfield region, typically around 165-185 δ.[5]

-

Aromatic and Heterocyclic Carbons: Carbons of the indole ring would appear between 100-140 δ. The carbon attached to the nitro group (C5) would be significantly shifted.

-

Methyl Carbon (N-CH₃): Expected to appear in the upfield region, around 30-35 δ.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule would be characterized by the absorptions of its key functional groups.

-

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5]

-

C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. The dimeric form typically absorbs around 1710 cm⁻¹.[5]

-

N-O Stretch (Nitro Group): Two strong, characteristic peaks are expected for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-H Aromatic Stretch: Peaks would appear just above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. While one synthetic report noted the absence of the [M+H]⁺ ion under their specific ESI conditions, predicted values provide a useful reference for analysis.[2][4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.05568 |

| [M+Na]⁺ | 243.03762 |

| [M-H]⁻ | 219.04112 |

| [M]⁺ | 220.04785 |

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its three primary functional components: the indole nucleus, the nitro group, and the carboxylic acid.

Influence of Functional Groups

The nitro group at the C5 position is a powerful electron-withdrawing group. This has two major effects:

-

Increased Acidity: It increases the acidity of the carboxylic acid proton compared to its non-nitrated analog by stabilizing the resulting carboxylate anion.

-

Modified Ring Reactivity: It deactivates the benzene portion of the indole ring towards electrophilic substitution but may render it susceptible to nucleophilic aromatic substitution under certain conditions.

The N-methylation prevents reactions at the indole nitrogen, such as deprotonation or further alkylation.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C2 position is the most versatile functional group for derivatization. It can readily undergo standard transformations, such as:

-

Amide Bond Formation: Coupling with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of indole-2-carboxamides. Such derivatives have been explored for anti-parasitic activities.[6][7]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to produce corresponding esters.

Relevance in Medicinal Chemistry

The nitroindole scaffold is of significant interest in drug discovery. For instance, derivatives of 5-nitroindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1] The general nitroaromatic motif is present in numerous compounds with antimicrobial and antineoplastic activities.[1] This makes this compound a strategic starting material for generating novel therapeutic candidates.

Molecular Reactivity Sites

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C10H8N2O4) [pubchemlite.lcsb.uni.lu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-methyl-5-nitro-1H-indole-2-carboxylic Acid (CAS: 71056-94-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methyl-5-nitro-1H-indole-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While direct research on this specific molecule is emerging, this document synthesizes available data and provides context based on closely related analogs to offer field-proven insights for researchers.

Core Molecular Attributes

This compound belongs to the indole carboxylic acid family, a class of compounds recognized for its versatile biological activities. The presence of a nitro group at the 5-position and a methyl group at the 1-position of the indole ring are key structural features that are expected to influence its physicochemical properties and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71056-94-5 | [1] |

| Molecular Formula | C₁₀H₈N₂O₄ | [1] |

| Molecular Weight | 220.18 g/mol | [1] |

| Appearance | White precipitate (as per synthesis) | [1] |

| Melting Point | Not available. For comparison, the related compound 5-nitro-1H-indole-2-carboxylic acid has a melting point of 326 °C (dec.). | |

| Solubility | Not available. Expected to be soluble in polar organic solvents like DMF and DMSO. | |

| pKa | Not available. The pKa of the carboxylic acid group is influenced by the electron-withdrawing nitro group. |

Synthesis and Purification

The primary route for the synthesis of this compound involves the N-methylation of the corresponding ethyl ester followed by hydrolysis.[1]

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of this compound.[1]

Step 1: N-methylation of 5-Nitro-1H-indole-2-carboxylic acid ethyl ester

-

Dissolve 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 2 ml).

-

Add sodium hydride (NaH, 1.4 mmol) as a suspension in heptane and stir the mixture at room temperature for 10 minutes.

-

Add iodomethane (1.2 mmol) dropwise to the solution.

-

Continue stirring at room temperature for 1 hour. During this step, in situ hydrolysis of the ester may occur.

Step 2: Work-up and Isolation

-

Quench the reaction mixture with water (2 ml) and wash with ethyl acetate (3 x 1 ml) to remove organic impurities.

-

Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid (HCl) until a white precipitate forms.

-

Extract the product with ethyl acetate (3 x 1 ml).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the title compound.

Purification Strategies

For achieving high purity, the following methods, common for nitroindole carboxylic acids, are recommended:

-

Recrystallization: The choice of solvent is critical. A screening of solvents such as ethanol, methanol, ethyl acetate, or mixtures with water should be performed to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.

-

Column Chromatography: For separating closely related impurities, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of ethyl acetate in hexane or dichloromethane, potentially with a small percentage of methanol to increase polarity, is a logical starting point.

-

Acid-Base Extraction: To remove neutral or basic impurities, the crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent, and then re-precipitated by acidification.

Analytical Characterization

The structure of this compound can be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The reported ¹H NMR data (400 MHz, DMSO-d₆) shows characteristic peaks at δ 4.10 (s, 3H, N-CH₃), 7.52 (s, 1H), 7.81 (d, 1H), 8.16-8.20 (m, 1H), and 8.74 (d, 1H), which are consistent with the proposed structure.[1]

-

Mass Spectrometry: While the provided data indicates the absence of a clear (M+H)⁺ peak in ES+ mode, other ionization techniques such as ESI- or APCI- could be employed for molecular weight confirmation.[1]

-

Infrared (IR) Spectroscopy: IR analysis would be expected to show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the N-O stretches of the nitro group.

Biological and Pharmacological Context

While no specific biological activity has been reported for this compound, the broader class of nitroindole derivatives has demonstrated significant potential in drug discovery.

-

Antiviral Activity: Derivatives of 5-nitroindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1 integrase, a key enzyme in viral replication.[2][3] This suggests that the core scaffold of the title compound is a promising starting point for the development of novel antiviral agents.

-

Anticancer Potential: Various indole derivatives are known to exhibit anticancer activity through mechanisms such as the inhibition of tubulin polymerization and the induction of apoptosis.[4][5] The nitroindole scaffold, in particular, has been investigated for its ability to bind to G-quadruplex DNA structures, such as the c-Myc promoter, leading to antiproliferative effects in cancer cells.[6][7]

-

Anti-inflammatory Properties: The indoline scaffold, a reduced form of indole, has been explored for the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which have potential as anti-inflammatory agents.

The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the indole ring system, which may be a key determinant of biological activity. Further investigation into the biological effects of this compound is warranted.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is currently available for this compound. However, based on the general properties of aromatic nitro compounds, the following precautions are advised:

-

Health Hazards: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin.[8] They may cause irritation to the skin, eyes, and respiratory tract.

-

Fire and Explosion Hazards: Organic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[9] They should be stored away from heat and strong oxidizing agents.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

It is imperative to perform a thorough risk assessment before handling this compound.

Future Research Directions

This compound represents a molecule of significant interest for further investigation. Key areas for future research include:

-

Comprehensive Biological Screening: A systematic evaluation of its activity against a panel of cancer cell lines, viral targets, and inflammatory markers is highly recommended.

-

Physicochemical Profiling: Experimental determination of its melting point, solubility in various solvents, and pKa will provide crucial data for its development.

-

Structural Biology: If biological activity is identified, co-crystallization studies with its molecular target could elucidate the mechanism of action and guide further structure-activity relationship (SAR) studies.

-

Derivatization: The carboxylic acid moiety provides a convenient handle for the synthesis of a library of derivatives (e.g., amides, esters) to explore and optimize biological activity.

References

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Wang, Y., et al. (2018). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 8(63), 36087-36100. [Link]

-

Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4888. [Link]

-

Wang, Y., et al. (2018). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 8(63), 36087-36100. [Link]

-

Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1645-1655. [Link]

-

Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1645-1655. [Link]

-

Urwyler, S. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(4), 437-440. [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(15), 5825. [Link]

-

ResearchGate. (2022). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

- 9. pubs.acs.org [pubs.acs.org]

The Nitroindole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Nitroindole Derivatives

Introduction: The Strategic Importance of the Nitroindole Core

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals.[1][2] The introduction of a nitro (NO₂) group to this heterocyclic system fundamentally alters its electronic properties, typically transforming the electron-rich indole into a more electrophilic molecule.[1] This strategic modification unlocks unique chemical reactivity and serves as the foundation for a diverse range of biological activities, establishing nitroindole derivatives as promising candidates in contemporary drug discovery.[1][3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the primary biological activities of nitroindole derivatives—anticancer, antimicrobial, and neuroprotective—grounded in mechanistic insights and supported by field-proven experimental protocols. We will explore the causality behind their mechanisms of action, from targeting unique DNA structures in cancer cells to modulating oxidative stress pathways in neurodegenerative models.

Part 1: Anticancer Activity of Nitroindole Derivatives

Nitroindole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4][5] Their efficacy stems from multiple mechanisms of action, most notably the inhibition of key oncogenic pathways and the induction of programmed cell death.

Mechanism of Action: G-Quadruplex Stabilization and Oncogene Suppression

A primary mechanism for certain 5- and 7-nitroindole derivatives is the binding to and stabilization of G-quadruplex (G4) DNA structures.[4] These are non-canonical, four-stranded DNA structures found in guanine-rich sequences, which are prevalent in the promoter regions of oncogenes like c-Myc.[6][7]

The c-Myc oncoprotein is a master regulator of cell proliferation and metabolism, and its overexpression is a hallmark of many cancers.[4] By binding to the G-quadruplex in the c-Myc promoter, specific nitroindole derivatives can inhibit the transcription of the oncogene.[4][6] This leads to the downregulation of c-Myc protein expression, resulting in the suppression of tumor growth, cell cycle arrest, and the induction of apoptosis.[6][7]

Another critical aspect of their anticancer activity is the generation of intracellular Reactive Oxygen Species (ROS).[6][7] This increase in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to cellular damage and apoptosis. The viability of cancer cells treated with these compounds can be partially restored by pretreatment with antioxidants like N-acetyl cysteine (NAC), confirming the role of ROS in their mechanism.[6]

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of nitroindole derivatives is typically quantified by their IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism of Action | Reference |

| Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | 5.08 ± 0.91 | c-Myc G-quadruplex binder, ROS induction | [6] |

| 1-Morpholinomethyl-5-nitroindole derivative | HOP-62 (Lung) | <0.01 | Not specified | [8] |

| 1-Morpholinomethyl-5-nitroindole derivative | HL-60(TB) (Leukemia) | 0.50 | Not specified | [8] |

Part 2: Antimicrobial Activity of Nitroindole Derivatives

The unique electronic properties conferred by the nitro group make these compounds potent antimicrobial agents.[3] Their activity spans a range of pathogens, including Gram-positive bacteria and fungi.[9]

Mechanism of Action: Reductive Activation and Cellular Damage

The antimicrobial action of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target microorganism.[3] This process, often using NADH or NADPH as reducing agents, is a double-edged sword: it is essential for the compound's activity but also the source of its potential toxicity.[3]

The reduction pathway generates highly reactive intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[3] These intermediates can covalently bind to and damage critical biomolecules, including DNA, leading to nuclear damage and ultimately, cell death.[3] This mechanism of "reductive activation" is a key strategy for designing effective antimicrobial drugs that are selectively toxic to pathogens.

Spectrum of Activity and Quantitative Data

Nitroindole derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but often exhibit less activity against Gram-negative bacteria.[9] Several derivatives also display significant antifungal properties.[10] The efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative (2h) | S. aureus ATCC 25923 | 6.25 | |

| Indole-triazole derivative (3d) | MRSA ATCC 43300 | 3.125 | |

| Indole-triazole derivative (3d) | E. coli ATCC 25922 | 3.125 | |

| Indole-triazole derivative (3d) | C. krusei ATCC 6258 | 3.125 | [10] |

Part 3: Neuroprotective Potential of Nitroindole Derivatives

While the broader class of indole derivatives is well-studied for neuroprotection, the specific role of nitroindoles is an emerging area.[11][12][13] The principles of their action are rooted in combating oxidative stress and inflammation, key drivers of neurodegenerative diseases.[14][15][16]

Mechanism of Action: Antioxidant and Anti-Inflammatory Effects

Neurodegenerative disorders are often characterized by excessive production of ROS and chronic neuroinflammation.[14][15] Indole-based compounds can exert neuroprotective effects through several mechanisms:

-

Antioxidant Properties: They can act as free radical scavengers, neutralizing harmful ROS and protecting neuronal cells from oxidative damage.[11][14]

-

Metal Chelation: Some derivatives can chelate metal ions like copper, which are implicated in the generation of ROS and the aggregation of amyloid-beta peptides in Alzheimer's disease.[11][12]

-

Anti-Inflammatory Action: They can modulate inflammatory pathways in the brain, for instance, by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α in microglial cells.[15][16]

-

Melatoninergic Receptor Binding: Certain nitro-isomers of melatonin analogues show high affinity and selectivity for MT₃ binding sites, suggesting a potential role in modulating circadian rhythms and related neurological functions.[17]

Part 4: Experimental Protocols & Methodologies

The trustworthiness of any finding rests on robust and reproducible experimental design. The following section details standardized protocols for evaluating the biological activities described above.

Protocol: In Vitro Anticancer Cytotoxicity (AlamarBlue Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of 5-nitroindole derivatives on HeLa cells.[6]

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the nitroindole test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.

-

Final Incubation: Incubate for an additional 2-4 hours, protected from light.

-

Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[10]

-

Inoculum Preparation: Prepare an inoculum of the test microorganism (e.g., S. aureus) from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 10⁸ CFU/mL for bacteria).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth (e.g., Mueller-Hinton Broth). Concentrations may range from 200 µg/mL down to 0.78 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This assay evaluates a compound's ability to protect neuronal cells from oxidative damage.[11][12]

-

Cell Seeding: Seed human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate for 5-7 days.[18]

-

Pre-treatment: Treat the differentiated cells with various concentrations of the nitroindole compound for 1-2 hours.

-

Induction of Oxidative Stress: Add a solution of hydrogen peroxide (H₂O₂) to the wells (e.g., final concentration of 500 µM) to induce oxidative stress.[11] Maintain the compound treatment during this period.

-

Incubation: Incubate for 24 hours.

-

Viability Assessment: Assess cell viability using a standard method like the MTT assay.[11]

-

Data Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Perspectives

Nitroindole derivatives represent a versatile and potent class of molecules with significant therapeutic potential across oncology, infectious diseases, and neurology. Their activity is intrinsically linked to the electronic modifications imparted by the nitro group, which enables unique interactions with biological targets. The ability of these compounds to stabilize G-quadruplex DNA structures offers a targeted approach to silencing oncogenes like c-Myc, a strategy of high interest in cancer therapy. Furthermore, their capacity for reductive activation within microbes provides a foundation for developing novel antibiotics to combat drug-resistant pathogens.

Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing off-target toxicity.[6][19][20] Elucidating the full spectrum of their molecular targets and exploring their potential in combination therapies will be crucial for translating the promise of these privileged scaffolds into clinical success.

References

-

Gande, S. L., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Available from: [Link]

-

Lescot, E., et al. (2002). Synthesis of Nitroindole Derivatives with High Affinity and Selectivity for Melatoninergic Binding Sites MT3. Journal of Medicinal Chemistry, 45(16), 3494-3497. Available from: [Link]

-

Gande, S. L., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available from: [Link]

-

Singh, P., & Kumar, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available from: [Link]

-

Ge, D., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. Available from: [Link]

-

Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. Available from: [Link]

-

Creative Biostructure. (n.d.). High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. Creative Biostructure. Available from: [Link]

-

Ge, D., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed. Available from: [Link]

-

Saini, N., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. Available from: [Link]

-

Sestito, S., & Deriu, M. A. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. Available from: [Link]

-

Zahan, M. S., et al. (2023). Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. MDPI. Available from: [Link]

-

Saini, N., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed. Available from: [Link]

-

Candido, L., et al. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers. Available from: [Link]

-

ResearchGate. (n.d.). Development of Anti-Viral Agents Using Molecular Modeling and Virtual Screening Techniques. ResearchGate. Available from: [Link]

-

ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available from: [Link]

-

Iannarelli, M., et al. (2022). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. Available from: [Link]

-

Encarnacion-Guevara, S., & Rivera, G. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available from: [Link]

-

Yildiz, I., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Clinical and Experimental Investigations. Available from: [Link]

-

D'Amelio, P. F., et al. (1987). Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. ResearchGate. Available from: [Link]

-

da Silva, J. C. R., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available from: [Link]

-

ResearchGate. (2023). SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). The structure-activity relationship (SAR) of the novel indole... ResearchGate. Available from: [Link]

-

Stolc, S. (1999). Indole Derivatives as Neuroprotectants. PubMed. Available from: [Link]

-

Lin, T.-K., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PubMed Central. Available from: [Link]

-

Yildiz, I., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. Available from: [Link]

-

Lee, J.-H., et al. (2021). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed Central. Available from: [Link]

-

Der Pharma Chemica. (n.d.). A Review on Antibacterial Activity of Some Isoindole Derivatives. Der Pharma Chemica. Available from: [Link]

-

Küçükgüzel, I., et al. (2006). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. PubMed. Available from: [Link]

-

Lin, T.-K., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation. ResearchGate. Available from: [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-depth Technical Guide to the Molecular Structure of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

This guide provides a comprehensive technical overview of 1-methyl-5-nitro-1H-indole-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, spectroscopic characterization, and molecular structure, offering insights grounded in established chemical principles.

Introduction

This compound (C₁₀H₈N₂O₄, Molar Mass: 220.18 g/mol ) belongs to the indole class of heterocyclic compounds, a scaffold frequently encountered in biologically active molecules. The presence of a nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the indole ring system. This, in conjunction with the carboxylic acid function at the 2-position and N-methylation, makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 71056-94-5[1] |

| Molecular Formula | C₁₀H₈N₂O₄[1] |

| Molecular Weight | 220.18 g/mol [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 5-nitro-1H-indole-2-carboxylic acid. This precursor can be synthesized via the Fischer indole synthesis.

Synthesis of the Precursor: 5-nitro-1H-indole-2-carboxylic acid

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. In the context of our target's precursor, this involves the acid-catalyzed reaction of p-nitrophenylhydrazine with pyruvic acid. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement (the key step of the Fischer synthesis) to form the indole nucleus.

Figure 1: Conceptual workflow for the Fischer indole synthesis of 5-nitro-1H-indole-2-carboxylic acid.

N-Methylation and Saponification

The final step involves the N-methylation of the indole nitrogen followed by saponification of the ester to yield the target carboxylic acid.

Step 1: N-Methylation of Ethyl 5-nitro-1H-indole-2-carboxylate [1]

-

To a solution of ethyl 5-nitro-1H-indole-2-carboxylate in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at room temperature under an inert atmosphere. The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the indole nitrogen, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen for the subsequent alkylation step.

-

Stir the resulting suspension for 10-15 minutes to ensure complete deprotonation.

-

Add methyl iodide (CH₃I) dropwise to the reaction mixture. Methyl iodide serves as the electrophile for the Sₙ2 reaction with the indole anion.

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 2: Saponification to this compound [1]

-

Upon completion of the N-methylation, quench the reaction by the careful addition of water.

-

The ester is then saponified in situ or by the addition of an aqueous base (e.g., NaOH or KOH) and heating.

-

After saponification, acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of approximately 1. This protonates the carboxylate, leading to the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to afford the final product.

Figure 2: Synthetic workflow for this compound.

Spectroscopic Characterization and Molecular Structure

A thorough understanding of the molecular structure of this compound is paramount for its application in further research. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The reported ¹H NMR data in DMSO-d₆ is as follows: δ 4.10 (s, 3H), 7.52 (s, 1H), 7.81 (d, 1H), 8.16-8.20 (m, 1H), 8.74 (d, 1H)[1].

-

δ 4.10 (s, 3H): The singlet integrating to three protons is characteristic of the N-methyl group.

-

Aromatic Protons: The signals in the aromatic region (δ 7.5-8.8) correspond to the protons on the indole ring. The presence of the electron-withdrawing nitro group at the 5-position and the carboxylic acid at the 2-position significantly deshields these protons, shifting them downfield.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two prominent absorptions: a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹[3]. The broadness of the O-H band is due to hydrogen bonding. For this compound, the C=O stretch is expected to be in the lower end of the range due to conjugation with the indole ring. Additionally, characteristic absorptions for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and C-N stretching will be present.

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their mass-to-charge ratios (m/z): [M+H]⁺ at 221.05568 and [M-H]⁻ at 219.04112[4]. High-resolution mass spectrometry would be essential to confirm the elemental composition of the synthesized compound.

Crystallography and 3D Molecular Structure

Currently, there is no publicly available crystal structure for this compound. However, studies on related indole derivatives, such as 5-nitroindole, reveal that intermolecular interactions like hydrogen bonding and π-π stacking play a crucial role in their crystal packing[2][5]. It is expected that in the solid state, this compound would form dimers through hydrogen bonding between the carboxylic acid moieties. The planarity of the indole ring system would also facilitate π-π stacking interactions.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The nitro group can be reduced to an amine, providing a handle for further functionalization. The indole ring itself, being electron-deficient due to the nitro group, will have altered reactivity compared to unsubstituted indoles.

Derivatives of nitroindoles have shown a wide range of biological activities, including antimicrobial and anticancer properties. The this compound scaffold serves as a key building block for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

References

- Gilli, G., Bertolasi, V., Ferretti, V., & Gilli, P. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17385–17395.

-

ResearchGate. (PDF) Structure and Morphology of Indole Analogue Crystals. [Link]

- Rkein, B., Bigot, A., Birbaum, L., Manneveau, M., De Paolis, M., Legros, J., & Chataigner, I. (2020). Reactivity of 3-nitroindoles with electron-rich species.

- Gribble, G. W. (2000). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synlett, 2000(1), 1-20.

- Sigma-Aldrich.

- Sigma-Aldrich. SAFETY DATA SHEET - N-Methyl-2-nitroaniline. (2024).

- Sivý, P., Koreň, B., Valach, F., Krutošíková, A., & Pavelčík, F. (1988). Structure of an indole derivative.

- MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023).

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Applications of 5-Nitroindole for Industrial Synthesis.

- ChemicalBook. This compound synthesis.

- Sigma-Aldrich.

-

PubChem. This compound. [Link]

- Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid, 7-nitro-. (2025).

- Fisher Scientific. SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid.

- Santa Cruz Biotechnology. This compound.

- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Fisher Scientific. SAFETY DATA SHEET - 5-Nitroindole-2-carboxylic acid. (2024).

- Thermo Fisher Scientific. SAFETY DATA SHEET - Indole-2-carboxylic acid. (2025).

- MDPI.

- Chemsrc. 5-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | CAS#:16730-20-4.

- Tokyo Chemical Industry (India) Pvt. Ltd. 5-Nitro-1H-indole-2-carboxylic Acid | 16730-20-4.

- Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023).

- MDPI.

- National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- ChemicalBook. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum.

- PubChem. 5-nitroindole-2-carboxylic acid (C9H6N2O4).

- ResearchGate.

- Sigma-Aldrich.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 4. PubChemLite - this compound (C10H8N2O4) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

This guide provides a comprehensive analysis of the spectroscopic data for 1-methyl-5-nitro-1H-indole-2-carboxylic acid (C₁₀H₈N₂O₄, Molecular Weight: 220.18 g/mol [1][2]), a key heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the structural and electronic properties of this molecule is paramount for its application, and spectroscopic techniques provide the most powerful tools for this elucidation. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation grounded in the principles of structural organic chemistry.

Introduction and Molecular Structure

This compound belongs to the indole class of bicyclic aromatic compounds. The presence of a carboxylic acid at the 2-position, a methyl group on the indole nitrogen, and a strongly electron-withdrawing nitro group at the 5-position creates a unique electronic environment that significantly influences its chemical reactivity and spectroscopic properties. Accurate characterization is the bedrock of reproducible research and development.

The workflow for spectroscopic characterization is a self-validating system, where data from multiple orthogonal techniques converge to confirm the molecular structure.

Caption: General workflow for synthesis, purification, and spectroscopic validation.

Below is the chemical structure of the title compound with atom numbering used for spectral assignments throughout this guide.

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential of Nitroindole Compounds

Foreword: The Nitroindole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, forming the structural basis of a vast array of biologically active molecules.[1] The introduction of a nitro group onto this privileged scaffold dramatically alters its electronic properties, creating a unique chemical entity with a distinct reactivity and pharmacological profile.[2] The electron-withdrawing nature of the nitro group modulates the indole ring's reactivity and its interactions with biological targets, opening up new avenues for therapeutic intervention.[2] This technical guide provides an in-depth exploration of the potential therapeutic targets of nitroindole compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, supported by quantitative data and detailed experimental protocols, to illuminate the path from chemical structure to clinical potential.

I. The Oncogenic Potential of Nitroindole Derivatives: A Multi-pronged Attack on Cancer

Nitroindole-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxic activity against a range of cancer cell lines through diverse mechanisms of action.[3] Their therapeutic potential in oncology stems from their ability to target key signaling pathways and unique DNA structures that are critical for tumor growth and survival.

A. G-Quadruplex DNA Stabilization: Silencing the Oncogenes

A primary and extensively studied mechanism of action for several 5- and 7-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex (G4) DNA structures.[2][4] These non-canonical secondary DNA structures are prevalent in the promoter regions of numerous oncogenes, including the master regulator of cell proliferation, c-Myc.[4] By stabilizing the G4 structure in the c-Myc promoter, these nitroindole compounds effectively inhibit its transcription, leading to a downregulation of the c-Myc protein and subsequent suppression of tumor growth.[2][4]

Key Insights into G4-DNA Binding: Structure-activity relationship (SAR) studies have revealed that the position of the nitro group and the nature of substituents on the indole ring are critical for G4 binding and stabilization. For instance, a nitro group at the 5-position of the indole core has been shown to be crucial for binding affinity.[4] Furthermore, the addition of flexible elements, such as a pyrrolidine-substituted scaffold, can enhance the interaction with the terminal G-quartets of the G4 structure.[2][4]

}

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyrrolidine-substituted 5-nitroindole | HeLa | 5.08 | c-Myc G-quadruplex binder | [4] |

| Substituted 7-nitroindole-2-carboxylic acid | Various | Varies | Fructose-1,6-bisphosphatase inhibitor | [3] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung cancer) | <0.1 | Not specified | [5] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) (Leukemia) | 0.5 | Not specified | [5] |

B. Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Indole derivatives, in general, have been shown to modulate this pathway, and nitroindole compounds are no exception. They can exert their anticancer effects by inhibiting key components of this pathway, leading to cell cycle arrest and apoptosis.

Causality in Pathway Inhibition: The precise molecular interactions through which nitroindoles inhibit the PI3K/Akt/mTOR pathway are still under investigation. However, it is hypothesized that they may act as ATP-competitive inhibitors of the kinase domains of PI3K, Akt, or mTOR, or they may interfere with the protein-protein interactions that are essential for pathway activation.

}

II. Neuroprotective Potential: Targeting Neuronal Nitric Oxide Synthase (nNOS)

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[3] Consequently, the selective inhibition of nNOS represents a promising therapeutic strategy. The 7-nitroindole scaffold has been identified as a key pharmacophore for potent and selective nNOS inhibition.[2]

Mechanism of nNOS Inhibition: 7-Nitroindole-based inhibitors act as competitive inhibitors at the active site of nNOS, competing with the substrate L-arginine or the cofactor tetrahydrobiopterin. This blockage of the active site prevents the production of NO, thereby mitigating its downstream neurotoxic effects.[3]

}

| Compound | Target | Selectivity | Potential Indication | Reference |

| 7-Nitroindazole | nNOS | Selective over eNOS and iNOS | Neurodegenerative diseases | [2] |

III. Antimicrobial and Anti-inflammatory Applications

The therapeutic potential of nitroindole compounds extends beyond oncology and neuroprotection. These versatile molecules have also demonstrated promising antimicrobial and anti-inflammatory activities.

A. Antimicrobial Activity: A Multi-Target Approach

Nitro-containing compounds, including nitroindoles, exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[6] The proposed mechanism of action often involves the intracellular reduction of the nitro group, which generates reactive and toxic nitroso and hydroxylamine intermediates. These intermediates can induce oxidative stress and damage cellular components, leading to cell death.[6]

Specific Microbial Targets: While the generation of reactive species is a general mechanism, specific microbial enzymes have also been identified as targets for nitro-compounds. For instance, nitro-derivatives have been shown to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[7] Additionally, some indole derivatives have been found to act as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that confers multidrug resistance.[8]

| Compound Class | Microorganism | MIC | Proposed Target | Reference |

| Indole-triazole derivatives | S. aureus, MRSA, C. krusei | 3.125-50 µg/mL | Not specified | [9] |

| 5-nitro-3-phenyliminoindol-2(3H)-ones | Gram-positive bacteria | Not specified | Not specified | [10] |

B. Anti-inflammatory Effects: Modulating Inflammatory Pathways

Indole derivatives have long been recognized for their anti-inflammatory properties. The introduction of a nitro group can further enhance this activity. Nitroindole-containing compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11] This suggests that they may modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[11]

IV. Experimental Protocols: A Guide to Target Validation

To facilitate further research and development of nitroindole-based therapeutics, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

A. Synthesis of a C2-Substituted 7-Nitro-1H-indole-2-carboxylic Acid Derivative

This protocol describes a generalized two-step synthesis of a class of compounds that has shown biological activity.

Step 1: Fischer Indole Synthesis

-

To a stirred solution of 2-nitrophenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the ethyl 7-nitro-1H-indole-2-carboxylate intermediate.

Step 2: Saponification

-

Dissolve the ethyl 7-nitro-1H-indole-2-carboxylate intermediate in a mixture of ethanol and 1M aqueous sodium hydroxide.

-

Stir the mixture at room temperature for 12-16 hours.

-

Acidify the reaction mixture with 1M hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the 7-nitro-1H-indole-2-carboxylic acid derivative.

B. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of nitroindole compounds on cancer cell lines.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitroindole compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

C. In Vitro nNOS Enzyme Inhibition Assay

This assay measures the ability of nitroindole compounds to inhibit the activity of purified nNOS.

-

Prepare a reaction mixture containing purified recombinant human nNOS, L-arginine (substrate), NADPH (cofactor), calmodulin, and tetrahydrobiopterin in an appropriate buffer.

-

Add the nitroindole compound at various concentrations to the reaction mixture.

-

Initiate the reaction and incubate at 37°C for a specified time.

-

Measure the production of nitric oxide using a suitable detection method, such as the Griess assay, which measures the accumulation of nitrite, a stable oxidation product of NO.

-

Calculate the percentage of nNOS inhibition and determine the IC50 value.

D. G-Quadruplex DNA Stabilization Assay (PCR Stop Assay)

This assay determines the ability of a compound to stabilize G-quadruplex structures and block DNA polymerase activity.

-

Design a DNA template containing a G-quadruplex-forming sequence (e.g., from the c-Myc promoter).

-

Anneal a fluorescently labeled primer to the template.

-

Perform a primer extension reaction using a DNA polymerase in the presence of dNTPs and varying concentrations of the nitroindole compound.

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.

-

Stabilization of the G-quadruplex by the compound will cause the polymerase to stall, resulting in a truncated product that can be visualized and quantified.

V. Future Perspectives and Conclusion

The nitroindole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The unique electronic properties conferred by the nitro group provide a powerful tool for modulating the biological activity of the indole core, leading to compounds with potent and selective activities against a range of therapeutic targets. While significant progress has been made, particularly in the areas of oncology and neuroprotection, the full therapeutic potential of nitroindole compounds is yet to be realized. Further research is needed to elucidate the precise molecular mechanisms of action, optimize the pharmacokinetic and pharmacodynamic properties of lead compounds, and explore their efficacy in a broader range of diseases. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community, fostering continued innovation in this exciting field of drug discovery.

References

-

Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Available at: [Link]

-

Sarkar, D., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-16. Available at: [Link]

-

Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available at: [Link]

-

Daidone, G., et al. (1992). Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases. Il Farmaco, 47(4), 475-485. Available at: [Link]

-

Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497. Available at: [Link]

-

Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 923-930. Available at: [Link]

-

Aksenov, A. V., et al. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 707973. Available at: [Link]

-

Yilmaz, I., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 21(4), 834-843. Available at: [Link]

-

Gazivoda, T., et al. (2006). Antifungal activities of some indole derivatives. Archiv für die Pharmazie, 339(12), 655-658. Available at: [Link]

-

Abreu, A. C., et al. (2011). Synthesis of functionalised 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4784-4787. Available at: [Link]

-

Congdon, E. E., & Sigurdsson, E. M. (2018). Tau-targeting therapies for Alzheimer disease: current status and future directions. Nature Reviews Neurology, 14(7), 399-415. Available at: [Link]

-

Gazit, E. (2006). Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives. Biochemistry, 45(18), 5821-5828. Available at: [Link]

-

A review on medicinally important heterocyclic compounds. (2022). The Open Medicinal Chemistry Journal, 16. Available at: [Link]

-

Brunden, K. R., et al. (2010). Tau-Directed Drug Discovery for Alzheimer's Disease and Related Tauopathies: A Focus on Tau Assembly Inhibitors. Current Alzheimer Research, 7(8), 715-725. Available at: [Link]

-

Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials. (2022). Molecules, 27(15), 4887. Available at: [Link]

-

University Medical Center Groningen. (2024). The Indol Profile; Exploring the Metabolic Profile of Neuroendocrine Tumors. ClinicalTrials.gov. Available at: [Link]

-

McReynolds, C. B., et al. (2024). Cancer drug holds promise as a new treatment for neurodegenerative diseases. Penn State News. Available at: [Link]

-